molecular formula C13H16N6 B2402793 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415573-85-0

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2402793
CAS No.: 2415573-85-0
M. Wt: 256.313
InChI Key: HHSTUVLSHMBJOE-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a triazolyl-azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-2-10(3-1)12-6-13(15-9-14-12)18-7-11(8-18)19-16-4-5-17-19/h4-6,9-11H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSTUVLSHMBJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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